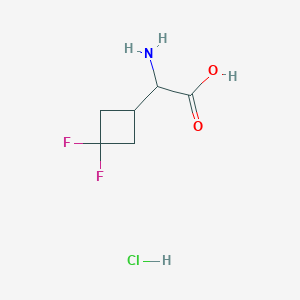

2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2231672-83-4 . It has a molecular weight of 201.6 . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is “2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride” and its InChI Code is "1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study on the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligands reveals the potential of incorporating amino acid derivatives in the creation of compounds with significant antioxidant and enzymatic inhibition properties. The research demonstrates the structural and functional versatility of amino acids in the design of new chemical entities with specific biological activities (Ikram et al., 2015).

Enzymatic Inhibition Studies

Another research application of such amino acid derivatives is in the study of enzymatic inhibition. The compound "1-Amino-2,2-difluorocyclopropane-1-carboxylic acid," closely related to the queried compound, shows significant promise in studying the inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. This suggests the potential of 2-Amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride in similar biochemical pathways, highlighting its role in understanding and potentially manipulating plant growth and stress response mechanisms (Liu et al., 2015).

Antimicrobial Applications

Compounds synthesized from amino acids, including structures similar to this compound, have been explored for their antimicrobial properties. Research demonstrates that these compounds can be key synthons for preparing a wide variety of heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This opens avenues for the development of new antimicrobial agents leveraging the unique properties of fluorinated amino acid derivatives (Behbehani et al., 2011).

Corrosion Inhibition

Amino acids, including those with complex structures like "this compound," find applications in corrosion inhibition studies. These studies use quantum chemical and molecular dynamic simulations to evaluate the corrosion inhibitive performance of amino acids on various metals. The findings suggest that amino acids can serve as effective corrosion inhibitors, with potential implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-2-(3,3-difluorocyclobutyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(2-6)4(9)5(10)11;/h3-4H,1-2,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJKUPAXINKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2671112.png)

![4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2671114.png)

methanone N-(2,4-dinitrophenyl)hydrazone](/img/structure/B2671116.png)

![N-(3-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2671119.png)

![N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine](/img/structure/B2671124.png)

![Pyrazin-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671127.png)